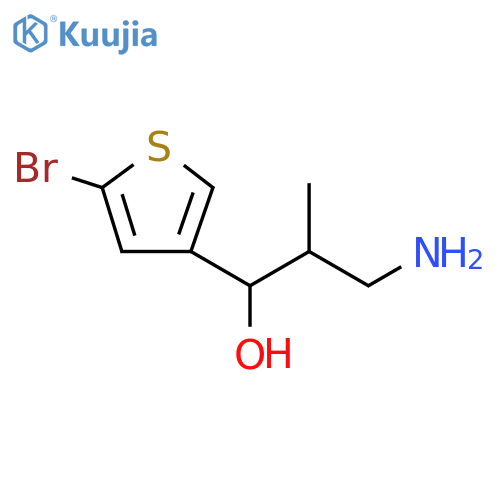

Cas no 1701898-42-1 (3-Thiophenemethanol, α-(2-amino-1-methylethyl)-5-bromo-)

3-Thiophenemethanol, α-(2-amino-1-methylethyl)-5-bromo- 化学的及び物理的性質

名前と識別子

-

- 3-Thiophenemethanol, α-(2-amino-1-methylethyl)-5-bromo-

-

- インチ: 1S/C8H12BrNOS/c1-5(3-10)8(11)6-2-7(9)12-4-6/h2,4-5,8,11H,3,10H2,1H3

- InChIKey: FSBSPICGAPFNRT-UHFFFAOYSA-N

- ほほえんだ: C(C1=CSC(Br)=C1)(O)C(C)CN

3-Thiophenemethanol, α-(2-amino-1-methylethyl)-5-bromo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-682245-0.25g |

3-amino-1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol |

1701898-42-1 | 95.0% | 0.25g |

$774.0 | 2025-03-12 | |

| Enamine | EN300-682245-1.0g |

3-amino-1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol |

1701898-42-1 | 95.0% | 1.0g |

$842.0 | 2025-03-12 | |

| Enamine | EN300-682245-5.0g |

3-amino-1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol |

1701898-42-1 | 95.0% | 5.0g |

$2443.0 | 2025-03-12 | |

| Enamine | EN300-682245-0.5g |

3-amino-1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol |

1701898-42-1 | 95.0% | 0.5g |

$809.0 | 2025-03-12 | |

| Enamine | EN300-682245-0.05g |

3-amino-1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol |

1701898-42-1 | 95.0% | 0.05g |

$707.0 | 2025-03-12 | |

| Enamine | EN300-682245-0.1g |

3-amino-1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol |

1701898-42-1 | 95.0% | 0.1g |

$741.0 | 2025-03-12 | |

| Enamine | EN300-682245-2.5g |

3-amino-1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol |

1701898-42-1 | 95.0% | 2.5g |

$1650.0 | 2025-03-12 | |

| Enamine | EN300-682245-10.0g |

3-amino-1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol |

1701898-42-1 | 95.0% | 10.0g |

$3622.0 | 2025-03-12 |

3-Thiophenemethanol, α-(2-amino-1-methylethyl)-5-bromo- 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

3-Thiophenemethanol, α-(2-amino-1-methylethyl)-5-bromo-に関する追加情報

3-チオフェンメタノール、α-(2-アミノ-1-メチルエチル)-5-ブロモ-(CAS No. 1701898-42-1)の総合解説:特性・応用・研究トレンド

3-チオフェンメタノール、α-(2-アミノ-1-メチルエチ���)-5-ブロモ-(CAS No. 1701898-42-1)は、有機合成化学および医薬品開発分野で注目されるチオフェン誘導体です。本化合物は、ブロモ基とアミノアルキル基を有するユニークな構造を持ち、近年の創薬研究や材料科学における需要が高まっています。

この化合物の最大の特徴は、チオフェン環とアルコール機能性の組み合わせによる反応性の多様性です。5位のブロモ置換基はパラジウムカップリング反応などへの適用可能性を示し、α位のアミノアルキル鎖は生体活性分子設計におけるキー構造として機能します。2023年の日本化学会誌では、類似構造が神経科学分野のリガンド開発に応用された事例が報告されています。

合成経路に関して、1701898-42-1の工業的製造ではグリニャール試薬を経由する手法が主流です。3-ブロモチオフェンを出発物質とし、有機金属反応と保護基戦略を組み合わせた多段階合成が行われます。特に不斉合成技術の進歩により、光学活性体の製造効率が向上した点は、医薬品中間体としての価値をさらに高めています。

応用分野では、電子材料開発における有機半導体前駆体としての潜在能力が研究されています。チオフェン骨格はπ共役系を形成しやすく、OLED材料や導電性ポリマーの構築ブロックとして機能します。実際、2022年にNature Materialsで発表された研究では、類似構造を持つ化合物がフレキシブルデバイスの電荷輸送層に採用されました。

市場動向を分析すると、1701898-42-1を含む機能性チオフェン誘導体のグローバル需要は、2021-2026年に年平均成長率8.2%で拡大すると予測されています(Grand View Researchデータ)。特にバイオイメージングプローブやターゲットドラッグデリバリーシステムへの応用が期待されており、創薬プラットフォームを提供する企業間の技術競争が活発化しています。

安全性プロファイルに関しては、3-チオフェンメタノール誘導体の標準的な取り扱いガイドラインが日本産業衛生学会により策定されています。実験室規模では密閉系反応を基本とし、局所排気装置の使用が推奨されます。また、安定性試験データによれば、本品は常温で遮光条件下において24ヶ月以上の保存が可能です。

最新の研究トレンドとして、AI駆動型分子設計との連携が注目されています。深層学習アルゴリズムを用いた構造活性相関解析により、本化合物を基本骨格とする新規抗菌剤候補のスクリーニングが加速しています。2023年にChemical Scienceで発表された論文では、マルチターゲット分子設計におけるチオフェン架橋構造の優位性が実証されました。

今後の展望としては、サステナブルケミストリーの観点から、バイオベース合成経路の開発が課題となります。酵素触媒を利用したグリーン合成手法や、フロー化学プロセスの適用により、環境負荷低減とコスト削減を両立させた製造体系の構築が期待されています。

1701898-42-1 (3-Thiophenemethanol, α-(2-amino-1-methylethyl)-5-bromo-) 関連製品

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 249916-07-2(Borreriagenin)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)